molecular formula C12H16 B14696169 (3-Methylpent-3-en-1-yl)benzene CAS No. 33501-91-6

(3-Methylpent-3-en-1-yl)benzene

Cat. No.: B14696169
CAS No.: 33501-91-6
M. Wt: 160.25 g/mol
InChI Key: FCEPULKDTPHRLZ-UHFFFAOYSA-N
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Description

(3-Methylpent-3-en-1-yl)benzene is an organic compound with the molecular formula C12H16 and a CAS Registry Number of 51752-50-2 . This compound belongs to a class of chemicals featuring a benzene ring linked to an unsaturated hydrocarbon chain, a structure frequently investigated in synthetic and applied chemistry. The primary research value of this compound lies in its role as a synthetic intermediate or building block. Compounds with similar structural motifs, particularly those containing prenyl or prenyl-like chains (such as 3-methylbut-2-enyl groups), are of significant interest in the synthesis of more complex molecules . For instance, prenylated chalcones, which are derived from building blocks containing aromatic rings and unsaturated side chains, demonstrate a wide range of promising biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties . The isoprenoid-derived side chain in this compound suggests its potential utility in the synthesis of such bioactive natural product analogs or in fragrance research, where related structures are developed for their olfactory properties . The presence of the double bond in the pentenyl chain offers a reactive site for further chemical modifications, including cyclization, oxidation, or functional group interconversion, making it a versatile precursor for constructing specialized chemical libraries. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

33501-91-6

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

3-methylpent-3-enylbenzene

InChI

InChI=1S/C12H16/c1-3-11(2)9-10-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3

InChI Key

FCEPULKDTPHRLZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpent-3-en-1-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with (3-methylpent-3-en-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and chromatography, helps in isolating the desired compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpent-3-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the double bond in the (3-methylpent-3-en-1-yl) group to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.

    Reduction: The major product is the saturated derivative of this compound.

    Substitution: Various substituted benzene derivatives can be formed, such as halogenated or nitrated products.

Scientific Research Applications

(3-Methylpent-3-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies to understand the interactions of aromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3-Methylpent-3-en-1-yl)benzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The (3-methylpent-3-en-1-yl) group can influence the reactivity and orientation of the substitution due to its electron-donating or withdrawing effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence focuses on condensed benzene and its electron-stimulated desorption (ESD) properties on platinum substrates, insights can be extrapolated to compare (3-Methylpent-3-en-1-yl)benzene with structurally related compounds:

Ethylbenzene

Ethylbenzene (C₆H₅CH₂CH₃), a simple alkylbenzene, is industrially produced via benzene alkylation with ethylene . Key differences include:

  • Electronic Properties : Ethylbenzene’s saturated ethyl group lacks the conjugated π-system present in the alkenyl substituent of this compound. This difference alters reactivity, as seen in studies where alkylbenzenes undergo dehydrogenation or cracking more readily than alkenyl derivatives.
  • ESD Behavior : For condensed benzene, ESD mechanisms like dipolar dissociation (DD) dominate, producing lighter fragments (e.g., H⁺) . Ethylbenzene, with its weaker C–C bonds, would likely exhibit enhanced fragmentation under electron impact compared to alkenylbenzenes, which may stabilize via resonance.

Styrene (Vinylbenzene)

Styrene (C₆H₅CH=CH₂) shares an alkenyl substituent but lacks branching. Critical distinctions include:

  • Adsorption studies on Pt surfaces (e.g., benzene’s planar vs. styrene’s linear geometry) suggest that substituent bulkiness impacts binding strength and desorption yields .
  • Fragmentation Pathways : In ESD, styrene’s linear structure favors C=C bond cleavage, yielding fragments like C₆H₅⁺ and CH₂=CH⁺. In contrast, the branched alkenyl group in this compound may lead to more complex fragmentation, though specific data are absent in the evidence.

Cumene (Isopropylbenzene)

Cumene (C₆H₅C(CH₃)₂) is a branched alkylbenzene. Comparisons highlight:

  • Thermal Stability : Cumene’s tertiary C–H bonds make it prone to oxidation and cleavage, unlike the alkenyl group in the target compound, which may stabilize via resonance.
  • ESD Yields: For condensed benzene, cation desorption (e.g., H⁺) increases monotonically with film thickness up to 12 monolayers (ML), while anions plateau at 2 ML . Cumene’s bulkier structure might suppress cation desorption due to reduced mobility, whereas the target compound’s conjugated system could enhance charge delocalization and fragment stabilization.

(3-Methylpentan-3-yl)benzene

This saturated analog (C₁₂H₁₈, ) differs in the absence of the double bond. Key contrasts include:

  • Reactivity : The saturated substituent lacks π-electrons, reducing conjugation with the benzene ring. This would lower electron affinity and alter ESD pathways, as seen in gas-phase vs. condensed-phase benzene studies .
  • Fragmentation : The double bond in this compound may act as a site for electron attachment or cleavage, leading to unique anions (e.g., C₆H₅–CH₂– fragments) compared to its saturated counterpart.

Data Tables

Table 1: Comparative Properties of Selected Benzene Derivatives

Compound Molecular Formula Substituent Type Key ESD Fragments (Hypothesized) Industrial Relevance
This compound C₁₂H₁₄ Branched alkenyl C₆H₅–, CH₃–C=CH– Specialty chemicals
Ethylbenzene C₈H₁₀ Linear alkyl C₆H₅⁺, CH₂CH₃⁺ Styrene production
Styrene C₈H₈ Linear alkenyl C₆H₅⁺, CH=CH₂⁺ Polymer manufacturing
Cumene C₉H₁₂ Branched alkyl C₆H₅⁺, C(CH₃)₂⁺ Phenol/acetone production

Table 2: ESD Yield Trends (Condensed Benzene vs. Derivatives)

Property Benzene (C₆H₆) Ethylbenzene (Hypothesized) This compound (Hypothesized)
Cation Yield Increases up to 12 ML Higher due to weaker bonds Moderate, stabilized by conjugation
Anion Yield Plateaus at 2 ML Lower (limited DEA pathways) Higher (resonance-stabilized TNIs)
Dominant ESD Mechanism Dipolar Dissociation (DD) Dissociative Ionization (DI) DD/DEA hybrid

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